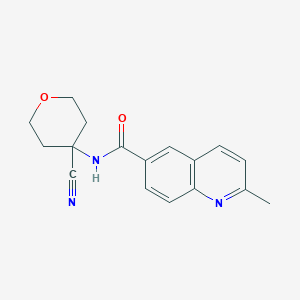
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide, also known as CMQ, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CMQ is a member of the quinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to inhibit the NF-kappaB and MAPK signaling pathways, which are known to be involved in the regulation of inflammation and cell growth. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has also been shown to reduce oxidative stress and protect against neuroinflammation. In addition, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide. One area of interest is the development of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential role of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide and its potential interactions with other drugs. Overall, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has shown promise as a therapeutic agent in a variety of diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide involves the reaction of 2-methylquinoline-6-carboxylic acid with phosphoryl chloride, followed by the addition of cyanogen bromide and then ammonia. The resulting product is purified through recrystallization, yielding the final compound. The synthesis of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorder research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-methylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-2-3-13-10-14(4-5-15(13)19-12)16(21)20-17(11-18)6-8-22-9-7-17/h2-5,10H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGDAOFIKQLXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

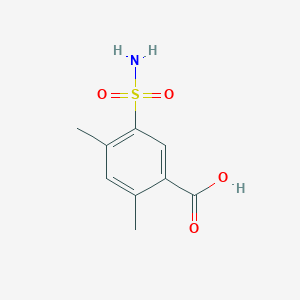
![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)
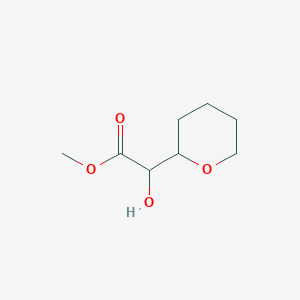

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)

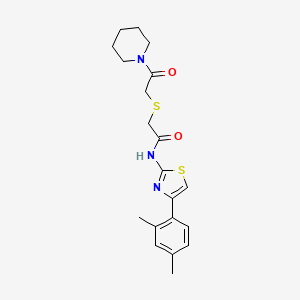

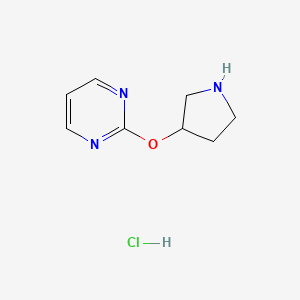
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

